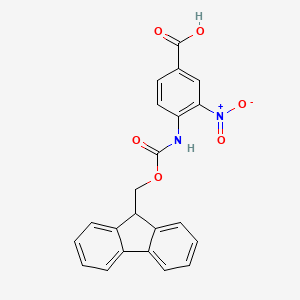
4-Chloro-3'-(trifluoromethoxy)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3'-(trifluoromethoxy)benzophenone, also known as 4-Chloro-3'-TFMB, is an important organic compound used in scientific research and industrial applications. It is a colorless, crystalline solid with a molecular formula of C13H7ClF3O2. It is a member of the benzophenone family and is used as an effective reagent in organic synthesis. It is also used as a photoreactive intermediate in the production of organic dyes and pharmaceuticals.
Scientific Research Applications
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has many applications in scientific research. It is used as a reagent in organic synthesis for the preparation of dyes, pharmaceuticals, and other organic compounds. It is also used as a photoreactive intermediate in the production of organic dyes and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and other polymeric materials.
Mechanism of Action
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB is an electron-rich compound, meaning that it can readily accept electrons from other molecules. This property makes it useful as a reagent in organic synthesis and as a photoreactive intermediate in the production of organic dyes and pharmaceuticals. When exposed to light, the electrons in this compound'-TFMB are excited, allowing them to interact with other molecules and form new compounds.
Biochemical and Physiological Effects
This compound'-TFMB has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be relatively stable in aqueous solutions and is not readily degraded by enzymes.
Advantages and Limitations for Lab Experiments
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also non-toxic and non-carcinogenic, making it safe for use in laboratories. Additionally, it is relatively stable in aqueous solutions and is not readily degraded by enzymes. However, it is important to note that this compound'-TFMB is an electron-rich compound, meaning that it can readily accept electrons from other molecules. This can lead to unwanted side reactions and should be taken into consideration when conducting experiments.
Future Directions
Due to its electron-rich nature, 4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB has potential applications in organic synthesis and photochemistry. Further research is needed to explore the potential of this compound'-TFMB as a reagent in organic synthesis. Additionally, further research is needed to explore the potential of this compound'-TFMB as a photoreactive intermediate in the production of organic dyes and pharmaceuticals. Finally, further research is needed to better understand the biochemical and physiological effects of this compound'-TFMB.
Synthesis Methods
4-Chloro-3'-(trifluoromethoxy)benzophenone'-TFMB can be synthesized through a Friedel-Crafts alkylation reaction. The reaction requires a Friedel-Crafts catalyst, such as aluminum chloride, and an alkyl halide, such as ethyl bromide. The reaction is conducted in an inert solvent, such as dichloromethane, at a temperature of 0°C. The reaction produces this compound'-TFMB as the major product and a small amount of by-products.
properties
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVUMQKNVWDEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
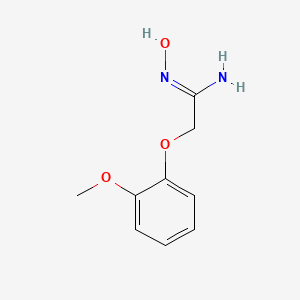
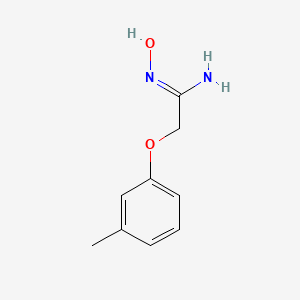
![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)

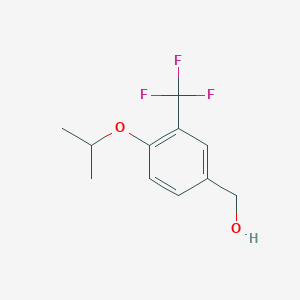

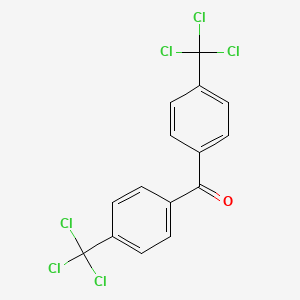

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
